molecular formula C10H12O B1202114 2,4,5-Trimethylbenzaldehyde CAS No. 5779-72-6

2,4,5-Trimethylbenzaldehyde

Cat. No.: B1202114
CAS No.: 5779-72-6
M. Wt: 148.2 g/mol
InChI Key: LROJZZICACKNJL-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzaldehyde (2,4,5-TMB) is a volatile organic compound (VOC) found in a variety of products, including perfumes, paints, and lacquers. It is also used in the synthesis of other compounds and is a common intermediate in the production of pharmaceuticals, agrochemicals, and dyes. 2,4,5-TMB is a highly aromatic compound with a pleasant odor. It is also a highly reactive compound and is used in a variety of reactions, including the synthesis of other aromatic compounds.

Scientific Research Applications

  • Dipole Moments and Excited States : A study by Sheng and Hanson (1974) investigated the dipole moments of the lowest excited singlet and triplet states of 2,4,5‐trimethylbenzaldehyde. They found differences in dipole moments between the ground state and these excited states, providing insights into the electronic structure of the compound (Sheng & Hanson, 1974).

  • Spectroscopy and Triplet States : Nakashima and Koyanagi (1984) conducted a study on the simulated T ← S spectrum of 2,4,5-trimethylbenzaldehyde. This research helps in understanding the complex vibrational analysis of this compound and its physical properties when excited (Nakashima & Koyanagi, 1984).

  • Synthesis and Chemical Reactions : Kawai, Yamazaki, and Yuhashi (1974) explored the synthesis of 2,3,6-Trimethylbenzyl alcohol through the Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde, which indirectly relates to the chemical behavior of this compound (Kawai, Yamazaki, & Yuhashi, 1974).

  • Bioavailability and Tissue Distribution : Wu et al. (2017) investigated the absolute bioavailability, tissue distribution, and excretion of 2,4,5-Trimethoxybenzaldehyde in rats. This study is crucial for understanding the pharmacokinetics and potential medical applications of this compound (Wu et al., 2017).

  • Pharmacological Properties and Applications : The study by Yu et al. (2021) on the solid-liquid equilibrium solubility of 2,4,5-trimethoxybenzaldehyde provides important data for its potential use in pharmaceutical formulations and crystallization processes (Yu et al., 2021).

  • Reaction Rate Constants : Aschmann, Arey, and Atkinson (2013) measured rate constants for the reactions of OH radicals with this compound, which is significant for understanding its environmental fate and chemical reactivity (Aschmann, Arey, & Atkinson, 2013).

Safety and Hazards

When handling 2,4,5-Trimethylbenzaldehyde, it is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling . Use a ventilation, local exhaust if vapour or aerosol will be generated. Avoid contact with skin, eyes and clothing .

Properties

IUPAC Name

2,4,5-trimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROJZZICACKNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206482
Record name Duryl aldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Duryl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5779-72-6
Record name 2,4,5-Trimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5779-72-6
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Record name Duryl aldehyde
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Record name Duryl aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trimethylbenzaldehyde
Source European Chemicals Agency (ECHA)
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Record name Duryl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

43.5 °C
Record name Duryl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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